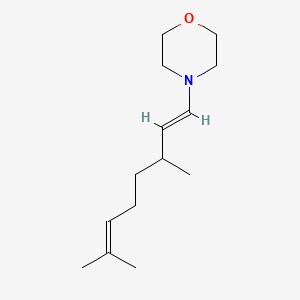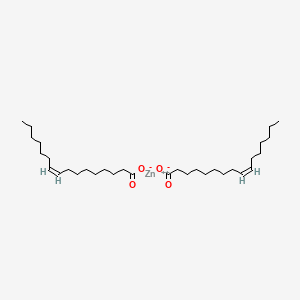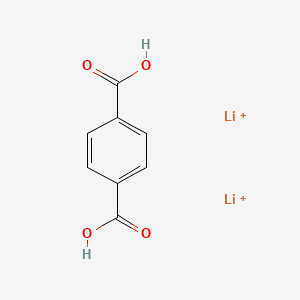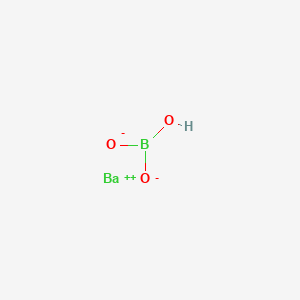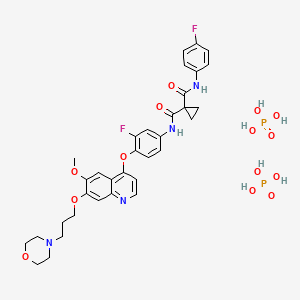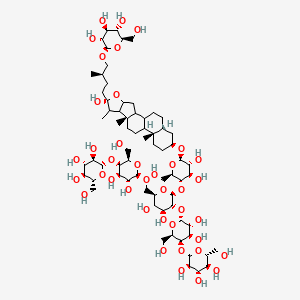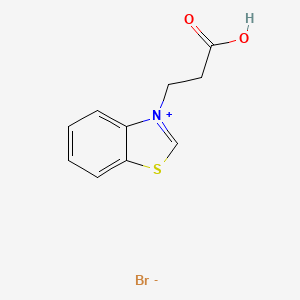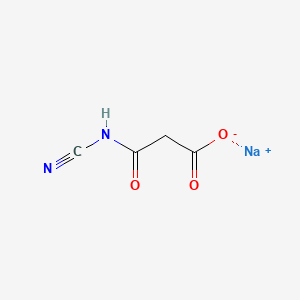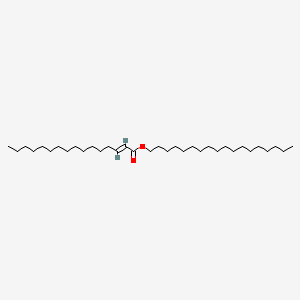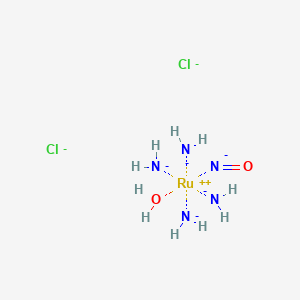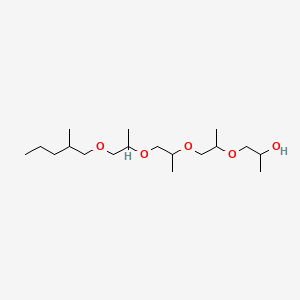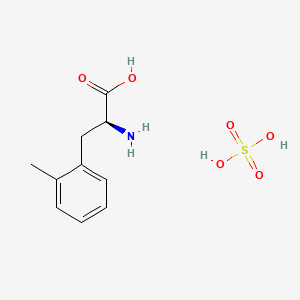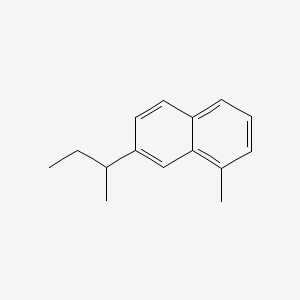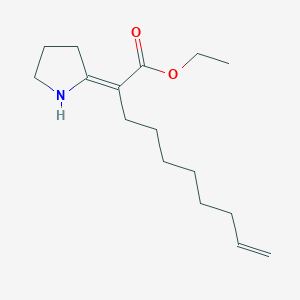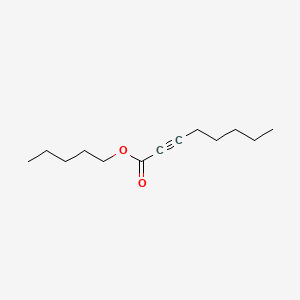
2-Octynoic acid, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octynoic acid, pentyl ester is an organic compound with the molecular formula C13H22O2 It is an ester derived from 2-octynoic acid and pentanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-octynoic acid, pentyl ester typically involves the esterification of 2-octynoic acid with pentanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Octynoic acid+PentanolAcid Catalyst2-Octynoic acid, pentyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-octynoic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: 2-Octynoic acid and pentanol.
Reduction: 2-Octyn-1-ol and pentanol.
Oxidation: Various oxidized products, including carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Octynoic acid, pentyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-octynoic acid, pentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 2-octynoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Octynoic acid: The parent acid of the ester, with similar chemical properties but different reactivity.
Pentyl acetate: Another ester with a similar structure but derived from acetic acid and pentanol.
Methyl heptine carbonate: An ester with a similar carbon chain length but different functional groups.
Uniqueness: 2-Octynoic acid, pentyl ester is unique due to the presence of both an ester functional group and an alkyne group in its structure
Eigenschaften
CAS-Nummer |
10484-32-9 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
pentyl oct-2-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-8,10,12H2,1-2H3 |
InChI-Schlüssel |
KFFPWTGTLLSHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


